tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitroaniline moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-nitroaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes or proteins, leading to inhibition or modification of their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- N-Boc-ethanolamine
Uniqueness
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of the nitroaniline moiety, which imparts specific chemical and biological properties. This distinguishes it from other carbamate compounds that may lack the nitro group or have different substituents.
Properties
CAS No. |
170116-52-6 |
---|---|
Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-10(16-13(18)21-14(2,3)4)9-15-11-7-5-6-8-12(11)17(19)20/h5-8,10,15H,9H2,1-4H3,(H,16,18) |
InChI Key |
WKWCTZTUIOTQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.